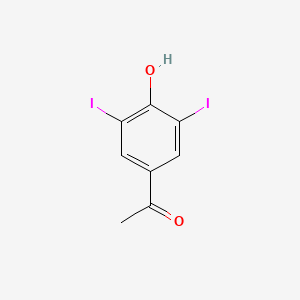

1-(4-Hydroxy-3,5-diiodophenyl)ethanone

Description

Contextualization within Halogenated Aromatic Ketones

1-(4-Hydroxy-3,5-diiodophenyl)ethanone belongs to the broad class of chemical compounds known as halogenated aromatic ketones. This group is characterized by an aromatic ring that contains at least one halogen atom and is also attached to a ketone functional group.

Aromatic ketones, such as the parent molecule 4-hydroxyacetophenone, are common structural motifs in both natural products and synthetic molecules. The introduction of halogen atoms, in this case, iodine, onto the aromatic ring dramatically modifies the compound's physical and chemical properties. These modifications include changes in electronics, lipophilicity, and steric profile, which in turn influence the molecule's reactivity and potential biological interactions. Halogenated aromatic compounds are pivotal as intermediates in organic synthesis, often serving as building blocks for more complex molecular architectures.

Significance of Iodine Substitution in Aromatic Systems for Chemical Research

The presence of iodine atoms on an aromatic ring is of particular significance in chemical research. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a highly reactive site for various chemical transformations. This reactivity makes iodinated aromatic compounds exceptionally useful precursors in synthetic organic chemistry.

Specifically, the iodine substituents in this compound can serve as leaving groups in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing chemists to construct complex molecules from simpler iodinated starting materials. The two iodine atoms on the ring offer the potential for sequential or double coupling reactions, further increasing its synthetic utility.

Furthermore, the large size and polarizability of iodine atoms can lead to specific intermolecular interactions, such as halogen bonding, which can influence crystal packing and receptor binding. The substitution pattern also affects the acidity of the phenolic hydroxyl group and the reactivity of the ketone.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its synthesis and evaluation of its biological activities. Its role as a chemical intermediate is well-established due to the reactivity of its iodine substituents, but specific studies have also explored its potential applications in other fields.

One notable area of investigation has been its toxicity and potential as a larvicide. A study evaluated the toxicity of several phenolic compounds, including this compound, against the larvae of the mosquito Aedes aegypti, a known vector for diseases like dengue fever. scirp.org In this research, the compound was tested alongside other iodinated and chlorinated phenols. The results indicated that this compound exhibited the lowest toxicity among the tested compounds, with a median lethal concentration (LC50) of 109.64 mg·L−1. scirp.org This research trajectory highlights the exploration of halogenated phenols for potential applications in pest control, even though this specific compound was less effective than others in the study.

Toxicity of Phenolic Compounds against Aedes aegypti Larvae

| Compound | LC50 (mg·L−1) | Source |

|---|---|---|

| 4-chloro-2,6-diiodophenol | 6.35 | scirp.org |

| 2,6-dichloro-4-iodophenol | 69.94 | scirp.org |

| 2,6-diiodophenol | 94.88 | scirp.org |

| This compound | 109.64 | scirp.org |

This line of inquiry demonstrates a research interest in understanding how specific structural features of halogenated aromatic compounds relate to their biological effects.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3,5-diiodophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFGLSZQQVJKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)I)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 4 Hydroxy 3,5 Diiodophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 1-(4-hydroxy-3,5-diiodophenyl)ethanone, the chemical shifts reveal the electronic environment of the hydrogen atoms. The spectrum is expected to show a singlet for the methyl protons (–CH₃) of the acetyl group. The aromatic protons, being chemically equivalent due to the molecule's symmetry, would also appear as a singlet. The phenolic hydroxyl proton (–OH) would typically present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are anticipated for the methyl carbon, the carbonyl carbon (C=O), and the four unique carbon atoms of the aromatic ring. The carbons bearing the iodine atoms would be significantly shifted due to the heavy atom effect. Combining ¹H and ¹³C NMR data allows for an unambiguous assignment of the molecule's constitution.

Table 1: Predicted NMR Data for this compound (Note: The following table is based on typical chemical shift values and may not represent exact experimental data.)

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

|---|---|---|---|

| Chemical Shift (ppm) | Chemical Shift (ppm) | ||

| ~ 2.5 | -CH₃ (singlet) | ~ 26 | -CH₃ |

| ~ 8.2 | Ar-H (singlet) | ~ 90 | C-I |

| Variable | -OH (broad singlet) | ~ 130 | C-C=O |

| ~ 139 | C-H | ||

| ~ 158 | C-OH |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharp, strong absorption around 1670 cm⁻¹ corresponds to the C=O stretching of the ketone. C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2850-3100 cm⁻¹ range. Vibrations corresponding to the C-I bonds would appear in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the molecular formula of this compound, C₈H₆I₂O₂. The mass spectrum would show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the characteristic loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺), which are common fragmentation pathways for acetophenone (B1666503) derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, recorded in a suitable solvent like methanol (B129727) or ethanol, would display absorption bands corresponding to π → π* and n → π* transitions. These transitions are associated with the aromatic ring and the carbonyl group, which together form a conjugated system. The presence of the hydroxyl and iodo substituents on the phenyl ring would influence the position and intensity of these absorption maxima.

X-ray Crystallography and Powder Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, defining its molecular conformation in the solid state. This data would also reveal how the molecules pack together in the crystal lattice, detailing the unit cell parameters and space group.

Analysis of Intermolecular Interactions in Crystalline States (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing is governed by non-covalent intermolecular interactions. In the crystalline state of this compound, strong intermolecular hydrogen bonds are expected between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. mdpi.comscience-softcon.de Additionally, the iodine atoms can act as halogen bond donors, forming interactions with electron-rich atoms like the carbonyl oxygen. mdpi.comscience-softcon.de These directional interactions play a crucial role in the formation of specific supramolecular architectures. mdpi.comscience-softcon.de

Chemical Reactivity and Mechanistic Investigations of 1 4 Hydroxy 3,5 Diiodophenyl Ethanone

Oxidation Reactions of the Hydroxyl Moiety: Quinone Formation

The phenolic hydroxyl group in 1-(4-hydroxy-3,5-diiodophenyl)ethanone is susceptible to oxidation, a reaction characteristic of phenols. This process can lead to the formation of quinone-type structures. The oxidation can be initiated by various chemical oxidizing agents or electrochemical methods. researchgate.net The presence of electron-donating groups on the aromatic ring generally facilitates the oxidation of phenols. In this molecule, while the hydroxyl group itself is activating, the acetyl and iodo groups are deactivating, which can influence the oxidation potential.

The oxidation process is believed to proceed through a phenoxy radical intermediate. The stability of this radical is a key factor in determining the ease of oxidation. The subsequent steps can involve radical coupling or further oxidation to yield a quinone or quinone methide. For instance, the oxidation of related phenolic compounds, such as 4-hydroxy-3-methoxyphenylpropan-2-one, with reagents like dichlorodicyanobenzoquinone has been shown to involve quinone methide intermediates. rsc.org While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general principles of phenol (B47542) oxidation suggest that under appropriate conditions, it would likely form a substituted benzoquinone. mdpi.com

Reduction Reactions of the Ethanone (B97240) Group: Alcohol Formation

The ethanone (acetyl) group of this compound is a carbonyl group and, as such, is readily susceptible to reduction to form the corresponding secondary alcohol, 1-(4-hydroxy-3,5-diiodophenyl)ethanol. This transformation is a common and well-established reaction in organic synthesis.

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. google.com It is an effective way to reduce the ketone without affecting the aromatic ring or the hydroxyl group.

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting ketones to alcohols. Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents.

Biocatalytic Reduction: Asymmetric reduction of prochiral ketones to form chiral alcohols can be achieved using biocatalysts, such as enzymes or whole-cell systems from plants or microorganisms. researchgate.netresearchgate.net This approach is particularly valuable for producing enantiomerically pure alcohols. For example, various substituted acetophenones have been successfully reduced to their corresponding alcohols with high enantiomeric excess using plant cell cultures or isolated enzymes. researchgate.netresearchgate.net

The choice of reducing agent and reaction conditions allows for controlled synthesis of the corresponding alcohol derivative.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with both activating and deactivating groups, which dictates its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.orglibretexts.org The ethanone group and the iodine atoms are deactivating groups. libretexts.org The ethanone group is a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. The iodine atoms are also deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. youtube.com

Nucleophilic Aromatic Substitution (NAS): Aromatic rings are generally resistant to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. libretexts.org The ethanone group is electron-withdrawing, and its presence, particularly ortho or para to a leaving group, can facilitate nucleophilic aromatic substitution. libretexts.org The iodine atoms can potentially act as leaving groups. For a nucleophilic aromatic substitution to occur on this molecule, a strong nucleophile would be required, and the reaction would likely proceed via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the electron-withdrawing acetyl group would help to stabilize this negatively charged intermediate. youtube.com

Influence of Halogen Atoms on Aromatic Reactivity and Stability

The two iodine atoms on the aromatic ring of this compound have a significant impact on its reactivity and stability. Halogens, including iodine, exert a dual electronic effect on aromatic rings:

Inductive Effect (-I): Due to their electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. youtube.com

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

The bulky nature of the iodine atoms also introduces considerable steric hindrance around the hydroxyl group and the adjacent ring positions. This steric hindrance can influence the accessibility of reagents to these sites, potentially affecting reaction rates and regioselectivity.

Mechanistic Pathways in Transformations Involving the this compound Core (e.g., Electrophilic Aromatic Substitution)

The mechanism of electrophilic aromatic substitution (SEAr) on the this compound core would follow a well-established two-step pathway. wikipedia.orgmsu.edu

Formation of the Arenium Ion (Sigma Complex): In the first and rate-determining step, the aromatic ring acts as a nucleophile and attacks an electrophile (E+). masterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com In this intermediate, one of the carbon atoms of the ring becomes sp3-hybridized, and the aromaticity of the ring is temporarily disrupted. masterorganicchemistry.com The positive charge is delocalized over the remaining five carbon atoms of the ring. The stability of this arenium ion is crucial to the reaction rate. Activating groups, like the hydroxyl group, stabilize the intermediate by donating electron density, while deactivating groups, like the acetyl and iodo groups, destabilize it. wikipedia.org

Deprotonation and Restoration of Aromaticity: In the second, fast step, a base present in the reaction mixture removes a proton from the sp3-hybridized carbon atom. byjus.com This restores the aromatic pi-system and results in the formation of the substituted product. wikipedia.org

The regiochemical outcome of the substitution is determined by the stability of the possible arenium ion intermediates. The substituents already present on the ring direct the incoming electrophile to the position that leads to the most stable intermediate. For this compound, the powerful ortho, para-directing hydroxyl group would strongly favor the formation of an arenium ion where the positive charge can be delocalized onto its oxygen atom. However, since the ortho positions are blocked by iodine, this directing influence is somewhat muted.

Kinetic Studies of Reactivity for Related Phenolic Compounds

Activating Groups: Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic. This leads to a faster reaction rate compared to unsubstituted benzene. libretexts.org The hydroxyl group is a strong activating group.

Deactivating Groups: Electron-withdrawing groups decrease the electron density of the ring, making it less nucleophilic and thus slowing down the reaction rate. libretexts.org The acetyl group and the iodine atoms are deactivating groups.

The table below summarizes the expected effects of the substituents in this compound on the rate of electrophilic aromatic substitution.

| Substituent | Electronic Effect | Effect on Reaction Rate | Directing Influence |

| -OH (Hydroxyl) | Activating (+R > -I) | Increases rate | ortho, para |

| -COCH₃ (Ethanone) | Deactivating (-I, -R) | Decreases rate | meta |

| -I (Iodo) | Deactivating (-I > +R) | Decreases rate | ortho, para |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. researchgate.netnih.gov DFT, particularly with functionals like B3LYP, is a common approach for balancing computational cost and accuracy in studying organic molecules. researchgate.net Such calculations for 1-(4-Hydroxy-3,5-diiodophenyl)ethanone would involve optimizing its three-dimensional geometry to find the most stable energetic state. From this optimized structure, a wealth of electronic and thermodynamic properties can be derived.

Electronic structure analysis reveals key details about a molecule's reactivity. Two important concepts are the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. For this compound, the electron-donating phenolic hydroxyl group and the electron-withdrawing acetyl and iodine groups would significantly influence the energies and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP) : The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps predict how a molecule will interact with other charged species. Color-coding is used to identify regions of varying electron potential: red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). In this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and acetyl groups, making them sites for hydrogen bonding and electrophilic interaction.

| Chemical Hardness (η) | Resistance to change in electron distribution. | Molecules with a large HOMO-LUMO gap are considered "hard"; those with a small gap are "soft." |

Conformational analysis is the study of a molecule's different spatial arrangements (conformers) that arise from the rotation around single bonds. For this compound, key rotations would occur around the bond connecting the acetyl group to the phenyl ring and the bond of the hydroxyl group. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape identifies the lowest-energy conformer (the most stable and probable structure) as well as higher-energy transitional states. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological targets like enzyme active sites.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or enzyme). bibliotekanauki.pl This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand into the binding site of the receptor and using a scoring function to evaluate the binding affinity. The results are ranked based on a docking score, which estimates the free energy of binding; a more negative score typically indicates a stronger, more favorable interaction. bibliotekanauki.pl Docking simulations for this compound against a specific protein target would reveal:

Binding Mode : The precise orientation and conformation of the compound within the binding pocket.

Binding Affinity : A quantitative score (e.g., in kcal/mol) predicting the strength of the interaction.

Key Interactions : Identification of specific molecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl or carbonyl oxygen), hydrophobic interactions, or halogen bonds (a notable interaction involving the iodine atoms).

Table 2: Illustrative Output of a Molecular Docking Simulation

| Parameter | Description | Example Finding for this compound |

|---|---|---|

| Target Protein | The biological macromolecule being studied (e.g., a specific kinase or receptor). | Protein Tyrosine Kinase 3ERT |

| Binding Site | The specific pocket or cavity on the protein where the ligand binds. | ATP-binding pocket |

| Docking Score | A numerical value representing the predicted binding affinity (e.g., in kcal/mol). | -8.5 kcal/mol |

| Hydrogen Bonds | Number and location of hydrogen bonds formed between the ligand and protein residues. | H-bond between hydroxyl group and ASP 351; H-bond between carbonyl oxygen and LYS 520. |

| Hydrophobic Interactions | Interactions with nonpolar amino acid residues. | Phenyl ring interacts with LEU 387, VAL 418. |

| Halogen Bonds | Non-covalent interactions involving the iodine atoms. | Iodine at position 3 interacts with the backbone carbonyl of GLY 420. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). nih.gov These models are powerful predictive tools in medicinal chemistry and environmental science.

A QSAR model is built using a "training set" of molecules with known activities (e.g., inhibitory concentration against an enzyme). For each molecule, a set of numerical parameters, or "descriptors," is calculated. A mathematical model is then generated that correlates these descriptors with the observed activity. Once validated, this model can be used to predict the activity of new, untested compounds, including novel derivatives of this compound. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources.

The foundation of any QSAR/QSPR model is the selection of appropriate molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. They can be categorized based on their dimensionality:

1D Descriptors : Simple properties like molecular weight and atom counts.

2D Descriptors : Derived from the 2D structure, including topological indices and counts of structural fragments.

3D Descriptors : Based on the 3D conformation of the molecule, such as molecular shape and surface area.

Quantum Chemical Descriptors : Properties derived from quantum calculations, like HOMO/LUMO energies, dipole moment, and atomic charges.

After developing a model, it must undergo rigorous statistical validation to ensure it is robust and has predictive power. Common validation metrics include the coefficient of determination (R²), which measures how well the model fits the training data, and the cross-validated R² (q²), which assesses the model's ability to predict the activity of compounds that were not used in its creation.

Table 3: Categories of Molecular Descriptors in QSAR/QSPR

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (1D) | Describe the basic molecular composition. | Molecular Weight, Number of Iodine Atoms, Number of H-bond donors. |

| Topological (2D) | Describe atomic connectivity and branching. | Wiener Index, Kier & Hall Connectivity Indices. |

| Geometrical (3D) | Describe the 3D shape and size of the molecule. | Molecular Surface Area, Molecular Volume, Shadow Indices. |

| Quantum Chemical | Describe the electronic properties of the molecule. | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges. |

| Physicochemical | Describe properties like lipophilicity and refractivity. | LogP (octanol-water partition coefficient), Molar Refractivity. |

Dynamics Simulations for Molecular Behavior

Computational and theoretical chemistry studies, particularly dynamics simulations, offer a powerful lens through which the molecular behavior of "this compound" can be investigated. While specific molecular dynamics simulations for this exact compound are not extensively documented in publicly available research, the principles and findings from studies on analogous aromatic ketones provide a framework for understanding its potential conformational dynamics, intramolecular interactions, and solvent effects.

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal information about the flexibility of the molecule, the rotation of its functional groups, and its interactions with surrounding molecules, such as solvents or biological macromolecules.

In the case of "this compound," key areas of interest for molecular dynamics studies would include the rotational barrier of the acetyl group and the hydroxyl group. The bulky iodine atoms at the 3 and 5 positions of the phenyl ring are expected to sterically hinder the free rotation of the adjacent acetyl group. Similarly, the hydroxyl group's rotation would be influenced by potential intramolecular hydrogen bonding with the oxygen of the acetyl group.

While direct simulation data is not available, insights can be drawn from computational studies on similar phenolic compounds. For instance, theoretical studies on other substituted phenols often involve calculations of the potential energy surface to determine the most stable conformations. For "this compound," this would involve mapping the energy changes as the dihedral angles of the acetyl and hydroxyl groups are systematically varied.

Furthermore, the solvent environment is expected to play a significant role in the molecular behavior of this compound. In polar solvents, intermolecular hydrogen bonding between the solvent molecules and the hydroxyl and carbonyl groups of "this compound" would compete with any intramolecular interactions, thereby influencing its conformational preferences. Dynamics simulations could quantify these interactions and predict the dominant conformations in different solvent environments.

Although specific research on the molecular dynamics of "this compound" is not readily found, the application of these computational techniques would be invaluable in elucidating its dynamic structural properties and how they relate to its chemical reactivity and biological activity. The findings from such studies could be presented in data tables summarizing key conformational parameters and energetic information.

Table of Predicted Molecular Conformations and Energy Barriers *

| Conformational Parameter | Predicted Value/Range | Method of Prediction |

| Dihedral Angle (C-C-C=O) | Restricted rotation expected | Inference from sterically similar compounds |

| Rotational Barrier of Acetyl Group | High | Steric hindrance from ortho-iodine atoms |

| Hydroxyl Group Orientation | Planar or near-planar with the ring | Typical for phenolic compounds |

| Intramolecular Hydrogen Bonding | Possible between -OH and C=O | Dependent on acetyl group orientation |

This table is predictive and based on the analysis of structurally related molecules. Specific values would require dedicated computational studies on "this compound."

Molecular Interactions and Structure Activity Relationship Sar Studies

Role of Hydroxyl and Iodine Functional Groups in Molecular Recognition

The molecular architecture of 1-(4-Hydroxy-3,5-diiodophenyl)ethanone is distinguished by three key functional groups that govern its molecular recognition properties: a phenolic hydroxyl group, two iodine atoms, and an acetyl group. Each plays a distinct and cooperative role in binding events.

The hydroxyl (-OH) group is a classic hydrogen bond donor and can also act as an acceptor. This feature allows it to form strong, directional interactions with polar residues such as aspartate, glutamate, serine, and threonine in the binding sites of proteins. The presence and position of hydroxyl groups are often critical for the biological activity of phenolic compounds. nih.govrsc.org

The iodine atoms are significant not only for their steric bulk but also for their ability to participate in halogen bonding. As large, polarizable halogens, they possess an electropositive region (a σ-hole) on the outermost portion of the atom, which can interact favorably with nucleophilic atoms like oxygen, nitrogen, and sulfur. researchgate.netrsc.org This non-covalent interaction, similar in strength and directionality to a hydrogen bond, can be a crucial determinant of binding affinity and selectivity. Furthermore, the two iodine atoms significantly increase the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

The acetyl group features a carbonyl oxygen that is a strong hydrogen bond acceptor. This allows it to form hydrogen bonds with donor groups in a receptor's binding site, further anchoring the molecule.

Hydrogen Bonding Interactions and Their Influence on Molecular Activity

Hydrogen bonding is a paramount factor in the molecular activity of this compound. The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors, facilitating a network of interactions with biological macromolecules.

The phenolic hydroxyl group is the primary hydrogen bond donor. In crystal structures of analogous compounds, such as 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, O-H···O hydrogen bonds are observed to link adjacent molecules into chains, demonstrating the potent ability of the phenolic group to engage in these interactions. nih.govresearchgate.net This capacity is directly translatable to its interaction with biological targets, where it can donate a hydrogen to an acceptor atom on a receptor or enzyme. The carbonyl oxygen of the ethanone (B97240) moiety serves as a primary hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors like the amide protons of a protein backbone or the hydroxyl groups of amino acid side chains. researchgate.net The strength and geometry of these hydrogen bonds are critical for the stable binding and subsequent biological effect of the molecule.

| Functional Group | Atom | Role | Potential Interaction Partner in Biological Systems |

|---|---|---|---|

| Hydroxyl | Hydrogen | Donor | Oxygen (e.g., in Asp, Glu, Ser, Thr, backbone C=O), Nitrogen (e.g., in His) |

| Hydroxyl | Oxygen | Acceptor | Hydrogen (e.g., in Lys, Arg, Ser, Thr, backbone N-H) |

| Carbonyl (Ethanone) | Oxygen | Acceptor | Hydrogen (e.g., in Lys, Arg, Ser, Thr, backbone N-H) |

Halogen Bonding Phenomena in Molecular Assemblies and Biological Systems

A distinguishing feature of this compound is its capacity for halogen bonding due to the two iodine substituents. Halogen bonding is a non-covalent interaction where a halogen atom functions as an electrophilic species, interacting with a nucleophile. mdpi.com The iodine atoms on the phenyl ring have a region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond.

This σ-hole can form a strong, directional interaction with electron-rich atoms such as oxygen, nitrogen, or sulfur in amino acid residues. rsc.org In biological systems, this can manifest as I···O, I···N, or I···S bonds with protein side chains or backbones. researchgate.netmdpi.com The strength of a halogen bond is comparable to that of a hydrogen bond and is highly directional, contributing significantly to the specificity and affinity of a ligand for its binding site. The presence of two iodine atoms allows for the possibility of multiple halogen bonding interactions, which can substantially enhance the binding energy of the molecule to its biological target.

Stereochemical Considerations and Conformational Flexibility in Structure-Activity Profiles

This compound is an achiral molecule with limited conformational flexibility. The core structure consists of a phenyl ring and an ethanone group. X-ray crystallography studies of similar compounds, like 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, show that the non-hydrogen atoms are essentially coplanar. nih.govresearchgate.net This planarity suggests that the main source of flexibility arises from the rotation around the single bond connecting the acetyl group to the phenyl ring.

This relative rigidity can be advantageous for biological activity, as a conformationally constrained molecule may fit more precisely into a well-defined binding pocket, leading to higher affinity. The pre-organized, planar shape reduces the entropic penalty of binding. While the molecule itself lacks stereocenters, the specific, relatively fixed orientation of its functional groups in three-dimensional space is a critical aspect of its structure-activity profile. In structure-activity relationship (SAR) studies of various inhibitors, even subtle changes to the conformation or the position of functional groups can drastically alter biological activity. nih.gov

Comparative Analysis of this compound Analogs

The biological activity of this compound can be understood by comparing it with its structural analogs. The nature of the substituents at the 3 and 5 positions of the 4-hydroxyphenyl ring dramatically influences the molecule's physicochemical properties and its potential for molecular interactions.

Replacing the bulky, lipophilic, halogen-bonding iodine atoms with smaller hydrogen atoms (to give 1-(4-hydroxyphenyl)ethanone) or with electron-donating methoxy (B1213986) groups (to give 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, also known as acetosyringone) leads to significant changes. The diiodo analog stands out due to its ability to act as a halogen bond donor. This interaction is absent in both the parent compound and the dimethoxy analog.

Furthermore, iodine substitution significantly increases the molecule's molecular weight and lipophilicity compared to methoxy or hydrogen substituents. This can affect its solubility, membrane transport, and ability to bind to hydrophobic regions of a protein. The ultimate goal of such structural alterations is often to improve drug-like properties by modifying functional groups to see their impact on bioactivity. nih.gov

| Compound Name | Substituents at C3 & C5 | Key Molecular Interactions | Physicochemical Properties |

|---|---|---|---|

| This compound | Iodine (I) | Hydrogen Bonding, Halogen Bonding | High Molecular Weight, High Lipophilicity |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone | Methoxy (OCH₃) | Hydrogen Bonding | Moderate Molecular Weight, Moderate Lipophilicity |

| 1-(4-Hydroxyphenyl)ethanone | Hydrogen (H) | Hydrogen Bonding | Low Molecular Weight, Low Lipophilicity |

Structural modifications to the phenyl ring directly alter the electronic properties and, consequently, the reactivity of the molecule. The substituents at the 3 and 5 positions influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring.

The iodine atoms in this compound are electron-withdrawing through induction. This effect increases the acidity (lowers the pKa) of the phenolic hydroxyl group, making it a better hydrogen bond donor and more likely to be deprotonated at physiological pH compared to the unsubstituted analog.

In contrast, the methoxy groups in 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone are electron-donating through resonance. This effect decreases the acidity of the phenolic hydroxyl group, making it a weaker proton donor. These electronic differences can profoundly affect how the molecule interacts with its biological target, as the ionization state and hydrogen bonding capacity are often critical for binding. Therefore, a clear correlation exists between the electronic nature of the ring substituents and the molecule's potential biological and chemical reactivity.

Derivatization and Analog Synthesis from the 1 4 Hydroxy 3,5 Diiodophenyl Ethanone Scaffold

Functionalization of the Hydroxyl Group (e.g., Oxidation to Quinones)

The phenolic hydroxyl group in 1-(4-hydroxy-3,5-diiodophenyl)ethanone is a prime site for functionalization. One significant transformation is its oxidation to form quinone derivatives. The oxidation of phenols to quinones is a fundamental reaction in organic chemistry, often yielding highly reactive compounds that can participate in various subsequent reactions. wikipedia.orgpearson.com

Diphenols can be oxidized to their corresponding quinone derivatives through enzymatic or chemical methods. researchgate.net For instance, hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are effective for the regioselective oxidation of phenols to o-quinones. wikipedia.orgnih.gov This process is believed to proceed through a double oxidation mechanism where a hydroxy group is first installed at the ortho position, followed by oxidation of the resulting catechol to the o-quinone. nih.gov In the case of this compound, oxidation would likely yield a p-quinone due to the substitution pattern.

The resulting quinone from the oxidation of this compound would be a highly reactive Michael acceptor, susceptible to nucleophilic attack, making it a useful intermediate for the synthesis of more complex molecules. researchgate.net

Table 1: Potential Oxidation Reactions of the Hydroxyl Group

| Oxidizing Agent | Potential Product | Reaction Type |

| o-Iodoxybenzoic Acid (IBX) | 2,6-diiodo-1,4-benzoquinone derivative | Oxidation |

| Fremy's Salt | 2,6-diiodo-1,4-benzoquinone derivative | Oxidation |

| Cerium(IV) ammonium (B1175870) nitrate | 2,6-diiodo-1,4-benzoquinone derivative | Oxidation |

Modifications of the Ethanone (B97240) Moiety (e.g., Reduction to Alcohols)

The ethanone side chain offers another point for structural modification, with its reduction to an alcohol being a common transformation. The reduction of the ketone group in acetophenones to a secondary alcohol can be achieved through various methods, including catalytic hydrogenation and the use of reducing agents like sodium borohydride (B1222165). scispace.comwikipedia.org

For instance, the reduction of substituted acetophenones can be carried out using sodium borohydride, often in an instructional laboratory setting to demonstrate carbonyl reduction. scispace.comwikipedia.org Industrially, this reduction is often performed via hydrogenation over a copper chromite catalyst. wikipedia.org Furthermore, enantioselective reduction of substituted acetophenones can be achieved using microbial catalysts, such as strains of Candida zeylanoides or Aspergillus niger, yielding optically active secondary alcohols with high enantiomeric excess. researchgate.netresearchgate.net

The resulting 1-(4-hydroxy-3,5-diiodophenyl)ethanol would possess a chiral center, introducing stereochemistry into the molecule and potentially leading to analogs with stereospecific biological activities.

Table 2: Potential Reduction Reactions of the Ethanone Moiety

| Reagent/Catalyst | Product | Reaction Type |

| Sodium Borohydride (NaBH4) | 1-(4-Hydroxy-3,5-diiodophenyl)ethanol | Reduction |

| Hydrogen (H2) with Copper Chromite Catalyst | 1-(4-Hydroxy-3,5-diiodophenyl)ethanol | Catalytic Hydrogenation |

| Candida zeylanoides | (S)- or (R)-1-(4-Hydroxy-3,5-diiodophenyl)ethanol | Enantioselective Bioreduction |

Diversification of the Aromatic Ring through Halogen Exchange or Substitution

The two iodine atoms on the aromatic ring of this compound are excellent leaving groups in cross-coupling reactions, providing a powerful tool for the diversification of the aromatic core. Palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions are particularly well-suited for this purpose.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would allow for the introduction of various alkyne-containing substituents at the 3 and 5 positions of the phenyl ring of this compound. Given the differential reactivity of aryl iodides and bromides, selective coupling at the more reactive iodine positions is feasible. wikipedia.org

Similarly, the Suzuki coupling reaction, which couples an organoboron compound with an aryl or vinyl halide, can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups. These reactions are known for their high functional group tolerance and are widely used in the synthesis of complex organic molecules.

Table 3: Potential Cross-Coupling Reactions for Aromatic Ring Diversification

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Alkynyl-substituted 1-(4-hydroxyphenyl)ethanone derivative |

| Suzuki Coupling | Organoboron Compound | Pd catalyst, Base | Aryl/Alkyl-substituted 1-(4-hydroxyphenyl)ethanone derivative |

Synthesis of Polymeric or Supramolecular Structures Incorporating the Core

The presence of halogen atoms on the this compound scaffold allows for its incorporation into polymeric or supramolecular structures through non-covalent interactions, particularly halogen bonding. Halogen bonding is a directional interaction between a halogen atom (Lewis acid) and a Lewis base, and it has emerged as a significant tool in supramolecular chemistry and crystal engineering. nih.gov

The iodine atoms in this compound can act as halogen bond donors, interacting with various halogen bond acceptors to form well-defined supramolecular assemblies. researchgate.net The self-assembly of such molecules can lead to the formation of one-, two-, or three-dimensional networks with potential applications in materials science. nih.govmdpi.com For example, the interplay of halogen bonding with other non-covalent interactions like hydrogen bonding and π-π stacking can lead to the formation of complex supramolecular organic frameworks. mdpi.com

Design and Synthesis of Labeled Analogs for Research Applications (e.g., Radioiodinated Compounds)

For research applications, particularly in biological studies, labeled analogs of this compound can be synthesized. Given the presence of two stable iodine atoms, the introduction of a radioactive isotope of iodine, such as ¹²⁵I, is a logical approach.

Radioiodination can be achieved using various methods. The IODO-GEN method, which utilizes 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril, is a widely used technique for the radioiodination of peptides and proteins and can be adapted for small molecules. springernature.comnih.gov This method is known for its simplicity and high incorporation efficiency. springernature.com Another common method is the chloramine-T procedure, which converts radioiodide to an electrophilic species that can substitute onto activated aromatic rings. gtoth.eu

The synthesis of such radioiodinated analogs would enable their use as tracers in radioimmunoassays or as probes in imaging studies. gtoth.eu

Synthesis of Complex Derivatives (e.g., Chalcones, Flavones, Nicotinic Acid Derivatives)

The this compound scaffold is an excellent starting material for the synthesis of more complex heterocyclic derivatives such as chalcones, flavones, and nicotinic acid derivatives.

Chalcones and Flavones: Chalcones are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base. wikipedia.orgnih.gov In this case, this compound would be reacted with a substituted benzaldehyde (B42025) to yield a di-iodinated chalcone (B49325) derivative. These chalcones can then be cyclized to form flavones, a class of flavonoids with diverse biological activities. The cyclization of 2'-hydroxychalcones to flavones can be achieved under various conditions, for example, by heating with a catalyst in a suitable solvent. innovareacademics.in The synthesis of flavones often starts from a 2-hydroxyacetophenone, which can be synthesized from the target compound. sysrevpharm.orguta.edu

Nicotinic Acid Derivatives: Nicotinic acid (niacin) and its derivatives are an important class of compounds with various biological activities. researchgate.netnih.gov The synthesis of nicotinic acid derivatives can be approached through various synthetic routes. For instance, multicomponent reactions involving β-ketoesters, aldehydes, and ammonia (B1221849) or its equivalents can lead to the formation of the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine (B92270) (nicotinic acid) derivative. While a direct route from this compound is not straightforward, the ethanone moiety could be elaborated into a suitable intermediate for such cyclization reactions.

Table 4: Synthesis of Complex Derivatives

| Derivative Class | Key Reaction | Reactants with this compound |

| Chalcones | Claisen-Schmidt Condensation | Aromatic Aldehyde |

| Flavones | Cyclization of Chalcone | (Intermediate Chalcone) |

| Nicotinic Acid Derivatives | Hantzsch Pyridine Synthesis (or similar) | (Requires further modification of the ethanone moiety) |

Applications in Advanced Organic Synthesis and Chemical Biology Research

1-(4-Hydroxy-3,5-diiodophenyl)ethanone as a Synthetic Building Block

The reactivity of this compound allows for its versatile use as a starting material or intermediate in the synthesis of a variety of organic compounds. The interplay between the electron-donating hydroxyl group and the bulky, electron-withdrawing iodine atoms influences the reactivity of the aromatic ring and the acetyl group, enabling a range of chemical transformations.

This compound serves as a key precursor in the synthesis of more complex organic molecules, including biologically active compounds. Its di-iodinated phenyl ring provides a scaffold for introducing further structural diversity.

A notable application of this compound is in the synthesis of chalcones, which are precursors to flavonoids, a class of compounds with a wide array of biological activities. researchgate.netnih.gov The Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde is a fundamental method for chalcone (B49325) synthesis. wikipedia.orgnih.govbiointerfaceresearch.com In this context, this compound can react with various benzaldehydes to produce iodinated chalcones, which can then be cyclized to form iodinated flavonoids.

Furthermore, a derivative of this compound, 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one, has been utilized as a starting material for the synthesis of sensitive iodine-containing tricyclic flavonoids. mdpi.com This multi-step synthesis highlights the utility of the di-iodinated phenolic core in constructing intricate molecular architectures.

| Starting Material Derivative | Reaction Type | Product Class | Significance |

|---|---|---|---|

| This compound | Claisen-Schmidt Condensation | Iodinated Chalcones | Precursors to iodinated flavonoids with potential biological activities. |

| 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one | Multi-step synthesis involving nucleophilic substitution and cyclization | Tricyclic Flavonoids | Demonstrates the utility of the core structure in building complex, polycyclic systems. mdpi.com |

The chemical reactivity of this compound and its derivatives extends to the synthesis of various heterocyclic compounds. The carbonyl group and the activated aromatic ring can participate in cyclization reactions to form five- and six-membered rings containing heteroatoms such as oxygen, sulfur, and nitrogen.

For instance, the aforementioned synthesis of tricyclic flavonoids from a bromo-derivative of this compound involves the formation of a benzopyran ring, a key oxygen-containing heterocycle. mdpi.com This reaction proceeds through the initial formation of a dithiocarbamate (B8719985) derivative, which then undergoes cyclization. The resulting 3-dithiocarbamic flavanones can be further transformed into tricyclic 1,3-dithiolium flavonoids, which are sulfur-containing heterocyclic systems. mdpi.com

Additionally, iodine-catalyzed reactions are known to facilitate the synthesis of various heterocyclic structures. For example, an iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones has been developed for the synthesis of spirocyclic benzofuran–furocoumarins. nih.gov While this specific reaction does not directly utilize this compound, it illustrates the potential for iodine-mediated cyclizations in generating complex heterocyclic systems, a strategy that could be adapted for derivatives of the target compound. The synthesis of benzofurans, in general, can be achieved through various methods, including those involving hypervalent iodine reagents. organic-chemistry.org

Role in the Design and Development of Chemical Probes for Biochemical Pathways

Chemical probes are essential tools for elucidating the function of biomolecules and dissecting complex biochemical pathways. The unique properties of this compound, including its potential for radiolabeling and its inherent fluorescence characteristics, make it an attractive scaffold for the design of such probes.

The presence of iodine atoms in the molecule allows for the straightforward introduction of radioisotopes, such as ¹²⁴I, ¹²⁵I, or ¹³¹I. This enables the development of radiolabeled probes for use in various imaging techniques and in vitro binding assays. For instance, radiolabeled pyridopyrimidinone derivatives, which are structurally related to iodinated phenyl compounds, have been synthesized as inhibitors of Abl kinase and have shown potential for imaging malignancies. nih.gov This suggests that radiolabeled versions of this compound or its derivatives could be developed as probes for other biological targets.

Furthermore, studies on iodinated acetophenone derivatives have revealed that the introduction of iodine atoms into the aromatic ring can significantly alter their optical properties. nih.gov Specifically, the fluorescence quantum efficiency of 4-hydroxy-3,5-diiodoacetophenone was found to be approximately 60% higher than that of the non-iodinated 4-hydroxyacetophenone. nih.gov This enhanced fluorescence could be exploited in the design of fluorescent probes for monitoring enzyme activity or for cellular imaging applications.

| Probe Type | Key Feature | Potential Application | Supporting Evidence |

|---|---|---|---|

| Radiolabeled Probes | Incorporation of iodine radioisotopes (e.g., ¹²⁵I, ¹³¹I) | Imaging of biological targets, in vitro binding assays for enzymes and receptors. | Successful synthesis of radiolabeled kinase inhibitors with similar structural motifs. nih.gov |

| Fluorescent Probes | Enhanced fluorescence quantum efficiency due to di-iodination. | Fluorescence-based enzyme assays, cellular imaging. | Iodinated acetophenone derivatives show increased fluorescence quantum efficiency. nih.gov |

Contributions to the Study of Iodinated Metabolites in Biological Systems

The structural similarity of this compound to endogenous iodinated compounds, particularly those involved in thyroid hormone metabolism, positions it as a valuable tool for studying the biological roles of these metabolites.

The biosynthesis of thyroid hormones involves the iodination of tyrosine residues on the thyroglobulin protein, a process catalyzed by the enzyme thyroid peroxidase (TPO). nih.gov Phenolic compounds have been shown to inhibit TPO activity. nih.gov Given that this compound is a phenolic compound, it has the potential to interact with and modulate the activity of TPO, thereby influencing thyroid hormone synthesis. This makes it a useful tool for studying the mechanisms of TPO inhibition and for investigating the physiological consequences of altered thyroid hormone levels.

The structural resemblance to diiodotyrosine (DIT), a precursor to thyroid hormones, suggests that this compound could act as a mimic or a competitive inhibitor in biological systems that recognize and process iodinated phenols.

The role of iodine in oxidative stress is complex, with both pro-oxidant and antioxidant effects being reported. this compound, as an iodinated phenolic compound, is likely to participate in redox processes within biological systems. The compound has been noted for its potential to modulate oxidative stress levels within cells.

Phenolic compounds, in general, can influence oxidative stress through various mechanisms, including direct scavenging of free radicals and modulation of cellular signaling pathways involved in the antioxidant response. The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress. msjonline.orgnih.gov Dietary phytochemicals, including many phenolic compounds, have been shown to modulate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes. msjonline.orgnih.gov While direct studies on the effect of this compound on the Nrf2 pathway are limited, its structural features suggest that it could potentially act as a modulator of this key oxidative stress response pathway. Further research in this area could provide valuable insights into the mechanisms by which iodinated compounds influence cellular redox homeostasis.

Applications in Investigating Enzyme Inhibition Mechanisms

The strategic placement of iodine atoms and a hydroxyl group on the phenyl ring of this compound makes it a compelling candidate for studying enzyme inhibition. While broad biological activities such as antimicrobial and anticancer effects have been suggested for this compound, its specific interactions with enzymes are a key area of research. The electron-withdrawing nature of the iodine atoms can influence the acidity of the phenolic hydroxyl group, potentially modulating its interaction with amino acid residues in the active sites of enzymes.

One of the most promising, albeit still developing, areas of investigation for this compound is its potential role as an inhibitor of iodothyronine deiodinases. wikipedia.orgnih.gov These enzymes are crucial for the regulation of thyroid hormone activity, catalyzing the activation of the prohormone thyroxine (T4) to the active hormone 3,5,3'-triiodothyronine (T3), as well as the inactivation of thyroid hormones. nih.gov Given the structural resemblance of this compound to the diiodotyrosine substructure of thyroid hormones, it is hypothesized that it could act as a competitive or non-competitive inhibitor of these enzymes.

Detailed kinetic studies are essential to elucidate the precise mechanism of inhibition. Such investigations would involve determining key parameters like the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This data would provide invaluable insights into the structure-activity relationship and guide the design of more potent and selective inhibitors.

| Enzyme Target (Hypothesized) | Potential Mechanism of Inhibition | Key Structural Features of Inhibitor | Significance of Inhibition |

|---|---|---|---|

| Iodothyronine Deiodinases (D1, D2, D3) | Competitive or Non-competitive | Di-iodinated phenyl ring, Hydroxyl group | Modulation of thyroid hormone metabolism, potential therapeutic applications for thyroid disorders. |

Emerging Research Frontiers for this compound in Chemical Biology

The unique chemical properties of this compound position it as a versatile scaffold for the development of novel chemical biology tools. Its derivatization can lead to the creation of chemical probes and activity-based probes (ABPs) for studying complex biological processes.

The presence of the phenolic hydroxyl and acetyl groups provides convenient handles for chemical modification. For instance, the hydroxyl group can be etherified or esterified to introduce reporter tags such as fluorophores or biotin (B1667282) for visualization and affinity purification of target proteins. The acetyl group can be modified to incorporate reactive functionalities, transforming the molecule into an activity-based probe.

A particularly exciting frontier is the development of ABPs based on the this compound scaffold. ABPs are powerful tools that covalently label active enzyme targets in a complex proteome, enabling the profiling of enzyme activity in native biological systems. By incorporating a reactive "warhead" and a reporter tag, derivatives of this compound could be designed to specifically target and label active sites of enzymes, potentially including the aforementioned iodothyronine deiodinases or other yet-to-be-identified protein targets.

Furthermore, the iodinated phenyl ring itself offers unique opportunities. The iodine atoms can be replaced with radioisotopes (e.g., ¹²⁵I or ¹³¹I) for use in radiolabeling and imaging studies. mdpi.com This would enable the tracking of the molecule's distribution and target engagement in cellular and in vivo models, providing critical information for drug development and diagnostics.

Q & A

Q. What metabolic pathways involve this compound?

Q. Does this compound play a role in semiochemical systems?

- Methodological Answer : Structural analogs like acetosyringone act as semiochemicals in insect-plant interactions. Behavioral assays (e.g., olfactometry) and GC-MS headspace analysis can test its role as a pheromone or kairomone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.